

Application Notes and Protocols: IK-175 Dosing in Syngeneic Mouse Models

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Compound of Interest

Compound Name: *IK-175*

Cat. No.: *B11937301*

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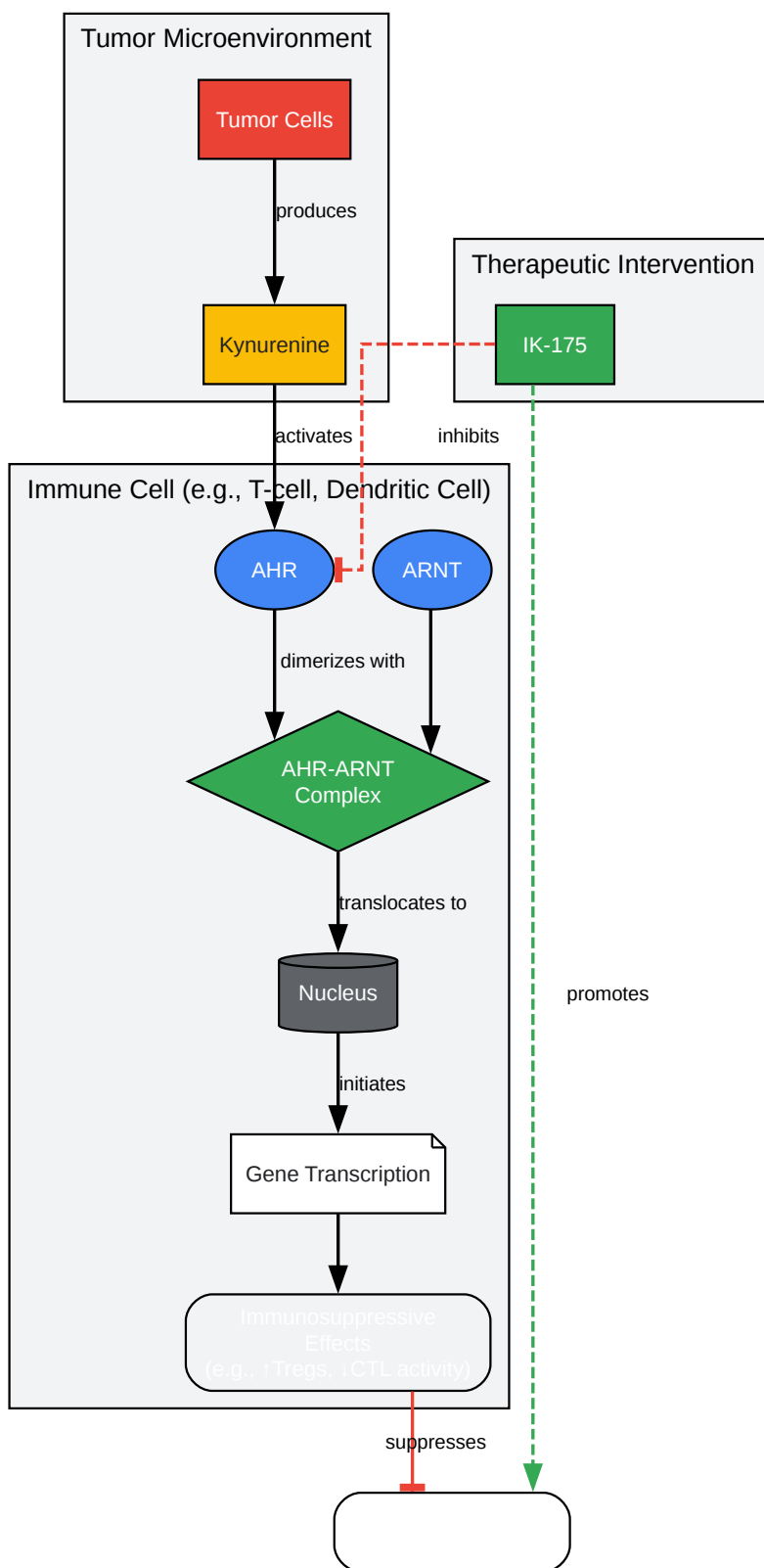
These application notes provide a comprehensive overview of the dosing regimen for **IK-175**, a selective Aryl Hydrocarbon Receptor (AHR) inhibitor, in preclinical syngeneic mouse models. The provided protocols are based on established studies and are intended to guide researchers in designing and executing in vivo efficacy experiments.

Mechanism of Action

IK-175 is an orally bioavailable small molecule that selectively targets and inhibits the Aryl Hydrocarbon Receptor (AHR).[1] AHR is a transcription factor that plays a crucial role in regulating immune responses.[2][3] In the tumor microenvironment, AHR can be activated by various ligands, including the tryptophan metabolite kynurenine, which is often produced by cancer cells.[2][3] This activation leads to immunosuppressive effects, including the promotion of regulatory T cells (Tregs) and the suppression of cytotoxic T-cell activity.[1][2]

By inhibiting AHR, **IK-175** blocks these immunosuppressive signals, thereby restoring and enhancing the anti-tumor immune response.[1][2] This leads to a more pro-inflammatory tumor microenvironment, characterized by increased production of pro-inflammatory cytokines and enhanced T-cell-mediated tumor cell killing.[2][4]

Signaling Pathway



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Caption: AHR signaling pathway and the inhibitory action of **IK-175**.

Quantitative Data Summary

The following tables summarize the dosing regimens and anti-tumor activity of **IK-175** in various syngeneic mouse models as a monotherapy and in combination with other agents.

Table 1: **IK-175** Monotherapy Dosing Regimen

Parameter	Details	Reference
Drug	IK-175	[2]
Dose	25 mg/kg	[2]
Route of Administration	Oral gavage	[2]
Frequency	Once daily	[2]
Vehicle	0.5% Methyl Cellulose (MC) in sterile water	[2]
Mouse Strain	C57BL/6	[2]
Tumor Model	MC38 (colorectal), B16-IDO1 (melanoma)	[2]

Table 2: **IK-175** Combination Therapy Dosing Regimens

Combination	Drug	Dose	Route	Frequency	Reference
With Anti-PD-1	IK-175	25 mg/kg	Oral gavage	Once daily	[2]
Anti-PD-1 Ab	10 mg/kg	Intraperitoneal	Every 3 days for 5 doses	[2]	
With Liposomal Doxorubicin	IK-175	25 mg/kg	Oral gavage	Once daily	[2]
Liposomal Doxorubicin	0.25 mg/kg	Intravenous	Once weekly	[2]	

Table 3: Anti-Tumor Activity of **IK-175** in Syngeneic Models

Tumor Model	Treatment	Outcome	P-value	Reference
B16-IDO1	IK-175 + anti-PD-1 vs. vehicle	Significant tumor growth inhibition	P = 0.0001	[2]
B16-IDO1	IK-175 + anti-PD-1 vs. anti-PD-1	Significant tumor growth inhibition	P = 0.01	[2]
CT26	IK-175 vs. vehicle	Significant tumor growth inhibition	P = 0.0015	[2]

Experimental Protocols

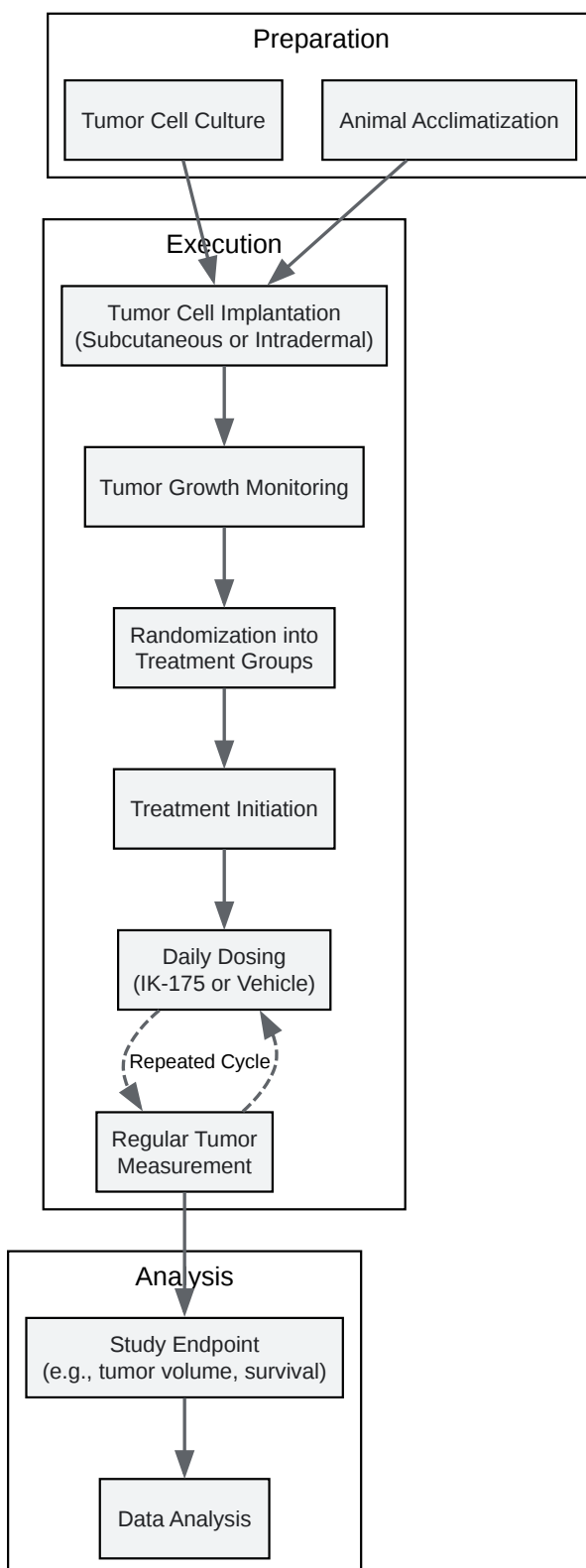
Below are detailed protocols for conducting in vivo efficacy studies with **IK-175** in syngeneic mouse models.

General Materials

- **IK-175**

- 0.5% Methyl Cellulose (MC) in sterile water
- Syngeneic mouse strains (e.g., C57BL/6, Balb/c)
- Tumor cell lines (e.g., MC38, B16-IDO1, CT26)
- Sterile PBS
- Standard animal handling and surgical equipment
- Calipers for tumor measurement

Experimental Workflow



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Caption: General experimental workflow for in vivo efficacy studies.

Protocol 1: MC38 Colorectal Cancer Model

- Cell Implantation: Subcutaneously implant 1×10^6 MC38 cells in sterile PBS into the right flank of C57BL/6 mice.[\[2\]](#)
- Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 90 mm³.[\[2\]](#)
- Randomization: Six days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[\[2\]](#)
- Treatment Initiation: Begin treatment on day 6 post-cell inoculation.[\[2\]](#)
- Dosing:
 - **IK-175** Group: Administer **IK-175** at 25 mg/kg by oral gavage once daily.[\[2\]](#) The drug should be dissolved in 0.5% MC in sterile water.[\[2\]](#)
 - Vehicle Control Group: Administer the vehicle (0.5% MC in sterile water) on the same schedule.
 - Combination Group (optional): For combination with liposomal doxorubicin, administer liposomal doxorubicin at 0.25 mg/kg intravenously once weekly in addition to the daily **IK-175** dosing.[\[2\]](#)
- Tumor Measurement: Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers.

Protocol 2: B16-IDO1 Melanoma Model

- Cell Implantation: Intradermally implant 2×10^5 B16-IDO1 cells in sterile PBS into C57BL/6 mice.[\[2\]](#)
- Tumor Growth Monitoring: Allow tumors to grow until they reach an average volume of approximately 30 mm³.[\[2\]](#)
- Randomization: Seven days post-implantation, randomize mice into treatment groups based on tumor volume and body weight.[\[2\]](#)

- Treatment Initiation: Begin treatment on day 7 after tumor implantation.[2]
- Dosing:
 - **IK-175** Group: Administer **IK-175** at 25 mg/kg by oral gavage once daily.[2] The drug should be dissolved in 0.5% MC in sterile water.[2]
 - Vehicle Control Group: Administer the vehicle on the same schedule.
 - Combination Group (optional): For combination with an anti-PD-1 antibody, inject the anti-PD-1 antibody (e.g., clone RPM1-14) intraperitoneally at 10 mg/kg every 3 days for five doses, in addition to the daily **IK-175** dosing.[2] A corresponding IgG control should be used for the monotherapy groups.[2]
- Tumor Measurement: Measure tumor volumes regularly.

Conclusion

IK-175 demonstrates significant anti-tumor activity in syngeneic mouse models, both as a monotherapy and in combination with checkpoint inhibitors or chemotherapy. The provided protocols offer a foundation for further preclinical investigation into the therapeutic potential of AHR inhibition. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

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- To cite this document: BenchChem. [Application Notes and Protocols: IK-175 Dosing in Syngeneic Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11937301#dosing-regimen-for-ik-175-in-syngeneic-mouse-models]

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